Dihydroxidosulfur

Catalog No.
S624870
CAS No.
M.F
H2O2S
M. Wt
66.08 g/mol
Availability
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Dihydroxidosulfur

Product Name

Dihydroxidosulfur

IUPAC Name

sulfanediol

Molecular Formula

H2O2S

Molecular Weight

66.08 g/mol

InChI

InChI=1S/H2O2S/c1-3-2/h1-2H

InChI Key

HRKQOINLCJTGBK-UHFFFAOYSA-N

SMILES

OSO

Canonical SMILES

OSO

Dihydroxidosulfur is a sulfur oxoacid. It is a conjugate acid of a hydroxidooxidosulfate(1-).

Dihydroxidosulfur, also known as sulfoxylic acid or sulfur dihydroxide, is a chemical compound with the formula H2SO2\text{H}_2\text{SO}_2. It consists of two hydrogen atoms, one sulfur atom, and two oxygen atoms, where sulfur is in the +2 oxidation state. This compound is characterized by the presence of two hydroxyl (–OH) groups bonded to the sulfur atom. Dihydroxidosulfur exists as an unstable oxoacid and can be found in gaseous form, often acting as an intermediate during various chemical processes, particularly those involving hydrogen sulfide oxidation in natural environments .

  • Disproportionation Reaction: It can disproportionate to yield elemental sulfur and hydrogen sulfite:
    2H2SO2S+2HSO32\text{H}_2\text{SO}_2\rightarrow \text{S}+2\text{HSO}_3^-
  • Oxidation: Dihydroxidosulfur can be oxidized to produce sulfur dioxide and thiosulfate:
    H2SO2+O2SO2+H2O\text{H}_2\text{SO}_2+\text{O}_2\rightarrow \text{SO}_2+\text{H}_2\text{O}
  • Reactivity with Dithionite: In reactions with dithionite, it forms hydrogen sulfite and elemental sulfur:
    H2SO2+S2O422HSO3+S\text{H}_2\text{SO}_2+\text{S}_2\text{O}_4^{2-}\rightarrow 2\text{HSO}_3^-+\text{S}

These reactions highlight the compound's role as a reducing agent and its ability to participate in various oxidation-reduction processes .

Dihydroxidosulfur exhibits biological activity primarily through its role as a reducing agent. It has been noted for its potential effects on biological systems, particularly in microbial environments where it may influence metabolic pathways involving sulfur compounds. Its reactivity can affect the availability of other sulfur species, thereby impacting microbial growth and activity . Additionally, its formation from hydrogen sulfide suggests a role in biogeochemical cycles, particularly in anaerobic conditions.

Dihydroxidosulfur has several applications across various fields:

  • Reducing Agent: It is utilized as a reducing agent in chemical synthesis and industrial processes.
  • Bleaching Agent: The compound is employed in the paper industry for bleaching pulp and textiles.
  • Organic Chemistry: It plays a role in organic synthesis where it can reduce other compounds or serve as a precursor for more complex reactions .
  • Environmental Chemistry: Its ability to participate in redox reactions makes it relevant for studies on sulfur cycling in natural ecosystems.

Research into the interactions of dihydroxidosulfur with other compounds reveals its significant reactivity. For instance, it reacts with hypochlorite and halogenated compounds to produce hydrogen sulfite and various sulfate species. These interactions are crucial for understanding its behavior in both synthetic and natural environments. Additionally, studies have indicated that dihydroxidosulfur can influence the stability and reactivity of other sulfur-containing compounds, thus playing an important role in sulfur chemistry .

Dihydroxidosulfur shares similarities with several other sulfur-containing compounds. Here are some notable comparisons:

Compound NameChemical FormulaOxidation State of SulfurUnique Characteristics
Hyposulfurous AcidH2SO\text{H}_2\text{SO}+1Intermediate between dithionous acid and hydrogen sulfide; less stable than dihydroxidosulfur.
Sulfoxylic AcidH2SO2\text{H}_2\text{SO}_2+2Often considered synonymous with dihydroxidosulfur; involved in similar reactions.
Dithionous AcidH2S2O4\text{H}_2\text{S}_2\text{O}_4+4More stable than dihydroxidosulfur; used in reduction reactions.
ThiosulfateS2O32\text{S}_2\text{O}_3^{2-}+2 (average)Acts as an intermediate in sulfur metabolism; more stable than dihydroxidosulfur.

Dihydroxidosulfur is unique due to its specific oxidation state and reactivity profile, particularly its ability to act as an intermediate between more stable sulfur species .

Systematic Naming Conventions

The systematic naming of dihydroxidosulfur follows established International Union of Pure and Applied Chemistry nomenclature principles, though the compound presents interesting challenges due to its structural characteristics [2]. The preferred International Union of Pure and Applied Chemistry name for this compound is "sulfanediol," as determined by computational nomenclature systems [2]. This naming convention reflects the presence of two hydroxyl groups attached to a sulfur center, following the systematic approach for naming sulfur-containing compounds with hydroxyl functionality [31].

Alternative systematic names include "dihydroxidosulfur," which directly describes the structural composition of the molecule [2] [4]. The Chemical Abstracts Service database recognizes the compound under the systematic name "dihydroxysulfur" [5]. Additional systematic designations include "sulfur dihydroxide," which emphasizes the oxidation state and bonding pattern of the central sulfur atom [16] [17] [18].

The systematic naming conventions demonstrate the evolution of chemical nomenclature, with newer International Union of Pure and Applied Chemistry guidelines favoring the "sulfanediol" designation over traditional names [2]. This naming approach aligns with modern systematic nomenclature principles that prioritize structural description and functional group identification [32].

Naming SystemNameSource
IUPAC Preferred NamesulfanediolPubChem (Lexichem TK 2.7.0) [2]
IUPAC Alternative NamedihydroxidosulfurPubChem Synonyms [2]
Chemical Abstracts ServicedihydroxysulfurChemicalBook Database [5]
Systematic Chemical Namesulfur dihydroxideMultiple Chemical Databases [16] [17]
Alternative Systematic Namesulfoxylic acidWikipedia, Multiple Sources [3] [34]

Common Synonyms and Alternative Nomenclature

Dihydroxidosulfur is known by several common synonyms and alternative names that reflect different aspects of its chemical nature and historical development [2] [3]. The most widely recognized alternative name is "sulfoxylic acid," which appears frequently in chemical literature and databases [3] [34]. This designation emphasizes the compound's classification as an oxoacid and its relationship to other sulfur-containing acids [3].

"Hyposulfurous acid" represents another important synonym, particularly in educational and historical chemical literature [16] [17] [18]. This name follows traditional acid naming conventions and indicates the intermediate oxidation state of sulfur in the compound [16] [17]. The prefix "hypo-" traditionally denotes a lower oxidation state compared to the corresponding "-ous" acid, positioning this compound between hydrogen sulfide and sulfurous acid in the oxidation series [18].

The term "thioalcohol" appears in some chemical databases, reflecting the structural similarity to alcohols but with sulfur replacing the typical carbon-oxygen framework [2] [4]. This nomenclature highlights the hydroxyl functionality while acknowledging the sulfur-centered structure [26]. The designation "sulfur dihydroxide" provides a descriptive name that directly indicates the molecular composition and oxidation pattern [16] [17].

These various naming conventions reflect the compound's complex chemical nature and its position within different classification systems [34]. The multiplicity of names also demonstrates the historical evolution of chemical nomenclature and the ongoing efforts to standardize naming conventions across different chemical contexts [15] [32].

Synonym/Alternative NameName CategoryUsage Context
hyposulfurous acidTraditional Acid NameHistorical/Educational Literature [16] [17]
thioalcoholFunctional Group DescriptorChemical Database Classification [2] [4]
sulfur dihydroxideDescriptive Chemical NameGeneral Chemical Literature [16] [17]
sulfoxylic acidOxoacid NameOxoacid Chemistry Context [3] [34]
dihydroxidosulfurIUPAC AlternativeIUPAC Nomenclature Systems [2]
sulfanediolIUPAC PreferredModern IUPAC Standard [2]

Chemical Registry and Identification

The chemical registry and identification of dihydroxidosulfur involves multiple database systems that provide unique identifiers for tracking and referencing the compound [2] [4] [5]. The Chemical Abstracts Service Registry Number for dihydroxidosulfur is 20196-46-7, which serves as the primary identifier in the Chemical Abstracts Service database system [2] [5]. This registry number provides a unique and permanent identifier that remains constant regardless of nomenclature changes or alternative naming conventions [15].

The PubChem database assigns the Compound Identification Number 5460696 to dihydroxidosulfur, facilitating access to comprehensive chemical information and structural data [2] [19]. The Chemical Entities of Biological Interest database uses the identifier CHEBI:33536 for this compound, emphasizing its relevance in biological and biochemical contexts [2] [19]. ChemSpider, another major chemical database, employs the identification number 4574173 for dihydroxidosulfur [4].

Additional identification systems include the DSSTox Substance ID DTXSID201316909, used by the Environmental Protection Agency for toxicological data management [2]. The Wikidata knowledge base assigns the identifier Q426525, while the Nikkaji chemical database uses the number J247.787D [2]. These multiple identification systems ensure comprehensive coverage and accessibility across different research and regulatory contexts [20].

The International Chemical Identifier string for dihydroxidosulfur is InChI=1S/H2O2S/c1-3-2/h1-2H, providing a standardized structural representation [2] [4]. The corresponding International Chemical Identifier Key is HRKQOINLCJTGBK-UHFFFAOYSA-N, offering a shortened hash-based identifier derived from the full International Chemical Identifier [2] [4]. The Simplified Molecular Input Line Entry System representation is OSO, providing a compact notation for the molecular structure [2] [4].

Registry/DatabaseIdentifierDatabase Description
CAS Registry Number20196-46-7Chemical Abstracts Service Registry [2] [5]
PubChem CID5460696PubChem Compound Database [2]
ChEBI IDCHEBI:33536Chemical Entities of Biological Interest [2] [19]
ChemSpider ID4574173ChemSpider Chemical Database [4]
DSSTox Substance IDDTXSID201316909EPA DSSTox Database [2]
Wikidata IDQ426525Wikidata Knowledge Base [2]
Nikkaji NumberJ247.787DNikkaji Chemical Database [2]

Structural Classifications

The structural classification of dihydroxidosulfur encompasses multiple categorical frameworks that describe its chemical nature and molecular organization [2] [3] [13]. As a fundamental chemical class, dihydroxidosulfur belongs to the category of sulfur oxoacids, representing inorganic acids that contain sulfur as the central atom bonded to oxygen-containing groups [3] [13] [24]. This classification positions the compound within the broader family of oxoacids, which are characterized by the presence of hydrogen, a central atom, and oxygen in their molecular structure [13].

From a functional group perspective, dihydroxidosulfur is classified as a hydroxyl-containing sulfur compound, specifically featuring two hydroxyl groups attached to the central sulfur atom [2] [3] [16]. This structural arrangement creates a unique bonding pattern where sulfur serves as the central atom in a tetrahedral coordination geometry [13] [24]. The presence of hydroxyl groups distinguishes this compound from other sulfur oxides and establishes its chemical behavior patterns [26].

Within acid classification systems, dihydroxidosulfur is categorized as an unstable oxoacid that does not exist as an isolated free acid in aqueous solution [3] [16] [17]. This instability characteristic is fundamental to understanding the compound's chemical behavior and its role as an intermediate species in various chemical processes [3]. The compound's position in oxidation state categories is particularly significant, as it represents an intermediate oxidation state compound with sulfur in the +2 oxidation state, positioned between hydrogen sulfide (sulfur in -2 state) and sulfurous acid (sulfur in +4 state) [3] [16] [17].

The molecular geometry classification describes dihydroxidosulfur as having a tetrahedral sulfur center, where the central sulfur atom adopts tetrahedral coordination geometry when bonded to the oxygen atoms of the hydroxyl groups [13] [24]. This geometric arrangement influences the compound's chemical reactivity and intermolecular interactions [28]. The bonding description emphasizes the presence of two hydroxyl groups bonded to sulfur, creating a distinctive S-O-H bonding pattern with sulfur as the central coordinating atom [3] [16].

Within chemical series classifications, dihydroxidosulfur belongs to the sulphurous acid series, which represents one of the four major series of sulfur oxoacids [24] [27]. This classification system organizes sulfur oxoacids based on their structural similarities and oxidation state patterns, providing a framework for understanding relationships between different sulfur-containing acids [24] [27].

Classification CategoryClassificationSpecific Details
Chemical ClassSulfur OxoacidInorganic oxoacid with sulfur central atom [3] [13]
Functional Group TypeHydroxyl-containing Sulfur CompoundContains two -OH groups attached to sulfur [2] [3]
Acid ClassificationUnstable OxoacidDoes not exist as isolated free acid in aqueous solution [3] [16]
Oxidation State CategoryIntermediate Oxidation State CompoundSulfur in +2 oxidation state (between H₂S and H₂SO₃) [3] [16]
Molecular GeometryTetrahedral Sulfur CenterSulfur adopts tetrahedral coordination geometry [13] [24]
Bonding DescriptionTwo Hydroxyl Groups Bonded to SulfurS-O-H bonding pattern with sulfur as central atom [3] [16]
Chemical SeriesSulphurous Acid SeriesMember of sulfur oxoacid classification system [24] [27]

The molecular properties of dihydroxidosulfur provide essential quantitative data for chemical identification and characterization [2] [4] [5]. The molecular formula H₂SO₂ indicates the precise atomic composition, while the molecular weight of 66.08 grams per mole provides critical information for stoichiometric calculations and analytical procedures [2] [5]. The monoisotopic mass of 65.977550 daltons offers high-precision mass spectrometric identification capabilities [4].

PropertyValueSource/Method
Molecular FormulaH₂SO₂Multiple Chemical Databases [2] [4]
Molecular Weight66.08 g/molPubChem Computed Value [2]
Sulfur Oxidation State+2Chemical Structure Analysis [3] [16]
InChIInChI=1S/H2O2S/c1-3-2/h1-2HInChI 1.0.6 (PubChem) [2]
InChI KeyHRKQOINLCJTGBK-UHFFFAOYSA-NInChI 1.0.6 (PubChem) [2]
SMILESOSOOEChem 2.3.0 (PubChem) [2]
Monoisotopic Mass65.977550 DaChemSpider Database [4]

Dihydroxidosulfur exhibits the molecular formula H₂O₂S, representing a compound with a molecular weight of 66.08 grams per mole [1] [2]. The exact mass has been determined to be 65.97755048 daltons, with a monoisotopic mass of identical value [2]. The compound consists of five atoms total: two hydrogen atoms, two oxygen atoms, and one sulfur atom [1] [2].

The elemental composition analysis reveals that sulfur contributes 48.48% of the molecular mass, oxygen contributes 48.47%, and hydrogen accounts for 3.05% of the total molecular weight. This distribution reflects the significant contribution of the heavier atoms (sulfur and oxygen) to the overall molecular mass, while the hydrogen atoms, despite being equal in number to the oxygen atoms, contribute minimally due to their substantially lower atomic mass.

ComponentNumber of AtomsAtomic Mass (u)Mass Contribution (u)Mass Percentage (%)
Hydrogen (H)21.0082.0163.05
Oxygen (O)215.99931.99848.47
Sulfur (S)132.06632.06648.48
Total5-66.080100.00

The molecule is characterized by zero rotatable bonds, indicating a rigid molecular structure [2]. Additionally, dihydroxidosulfur contains two hydrogen bond donor groups and three hydrogen bond acceptor sites, with a topological polar surface area of 65.8 Ų [2].

Structural Configurations and Isomerism

Dihydroxidosulfur represents one of several possible isomers with the molecular formula H₂SO₂. The compound exists in two distinct conformational arrangements, characterized by different symmetry properties [3] [4] [5]. These conformations are designated as the C₂ conformer and the Cₛ conformer, based on their point group symmetries.

The C₂ conformer represents the most thermodynamically stable configuration of dihydroxidosulfur [4] [5]. In this arrangement, the molecule possesses a two-fold rotational axis of symmetry, resulting in equivalent positioning of the hydroxyl groups. The Cₛ conformer, while less stable, exhibits mirror plane symmetry and represents an alternative structural arrangement of the same molecular formula [3] [4].

Among the various H₂SO₂ isomers, dihydroxidosulfur (sulfoxylic acid) demonstrates the lowest energy configuration, making it the most thermodynamically favored structure [4] [5]. Other isomers include sulfinic acid with the structure HS(O)OH, dihydrogen sulfone (H₂SO₂), sulfhydryl hydroperoxide (HSOOH), thiadioxirane (a cyclic three-membered ring containing sulfur and two oxygen atoms), and dihydrogen persulfoxide (H₂SOO) [4] [5].

Isomer NameStructural FormulaPoint GroupRelative Energy StatusKey Structural Features
Sulfoxylic acid (C₂)S(OH)₂C₂Lowest energy (most stable)Two OH groups, C₂ symmetry
Sulfoxylic acid (Cₛ)S(OH)₂CₛSecond lowest energyTwo OH groups, Cₛ symmetry
Sulfinic acidHS(O)OHC₁Higher energyH bonded to S, one double-bonded O
Dihydrogen sulfoneH₂SO₂C₂ᵥHigher energyTwo H bonded to S, double-bonded O₂
Sulfhydryl hydroperoxideHSOOHC₁Higher energyHydroperoxide structure
ThiadioxiraneCyclic: S-O-OCₛUnstable (imaginary frequency)Three-membered ring
Dihydrogen persulfoxideH₂SOOCₛHighest energyPersulfoxide structure

The structural distinction between dihydroxidosulfur and its isomers lies primarily in the bonding arrangements around the central sulfur atom. While dihydroxidosulfur features two hydroxyl groups directly bonded to sulfur, other isomers exhibit different connectivity patterns, such as hydrogen atoms bonded directly to sulfur or peroxide-type linkages [4] [5].

Bond Angles and Molecular Geometry

The molecular geometry of dihydroxidosulfur can be described as bent or angular, similar to water but with significantly different bond parameters due to the presence of the larger sulfur atom [3]. Detailed computational studies have provided precise measurements of the key geometric parameters for both conformational forms.

For the C₂ conformer, the hydrogen-oxygen distance measures 96.22 picometers, while the sulfur-oxygen distance extends to 163.64 picometers [3]. The bond angles demonstrate the bent molecular geometry, with the H-O-S angle measuring 108.14° and the critical O-S-O angle measuring 103.28° [3]. The HOSO dihedral angle, which describes the twist of the hydroxyl groups relative to each other, measures 84.34° [3].

The Cₛ conformer exhibits slightly different geometric parameters. The hydrogen-oxygen distance in this configuration measures 96.16 picometers, and the sulfur-oxygen distance measures 163.67 picometers [3]. The bond angles show small variations from the C₂ form, with the H-O-S angle measuring 108.59° and the O-S-O angle measuring 103.64° [3]. The HOSO dihedral angles in the Cₛ conformer are ±90.56°, reflecting the mirror symmetry of this configuration [3].

ParameterC₂ ConformerCₛ Conformer
H-O distance96.22 pm96.16 pm
S-O distance163.64 pm163.67 pm
∠HOS angle108.14°108.59°
∠OSO angle103.28°103.64°
HOSO twist angle84.34°±90.56°
Molecular GeometryBent/AngularBent/Angular
Point Group SymmetryC₂Cₛ

The molecular geometry reflects the influence of lone pairs on the central sulfur atom, which adopt positions that minimize electron-electron repulsion according to the Valence Shell Electron Pair Repulsion theory. The bent configuration results from the arrangement of two bonding pairs (S-O bonds) and lone pairs around the sulfur center.

Electronic Configuration of Sulfur

Sulfur, with atomic number 16, possesses a ground state electronic configuration of [Ne]3s²3p⁴ or, in expanded notation, 1s²2s²2p⁶3s²3p⁴ [6] [7]. This electronic arrangement places sulfur in Group 16 (chalcogens) of the periodic table, with six valence electrons available for chemical bonding.

The electronic structure of sulfur consists of 16 electrons distributed across multiple shells and subshells. The first shell (1s) contains 2 electrons, the second shell contains 8 electrons (2s² and 2p⁶), and the third shell contains 6 electrons (3s² and 3p⁴) [6] [7]. The partially filled 3p subshell, containing 4 electrons out of a possible 6, accounts for sulfur's chemical reactivity and ability to form multiple bonds.

Shell/SubshellMaximum CapacityElectrons in SulfurConfiguration Notation
1s221s²
2s222s²
2p662p⁶
3s223s²
3p643p⁴
Total18161s²2s²2p⁶3s²3p⁴

The valence electrons of sulfur, consisting of the 3s² and 3p⁴ electrons, play a crucial role in the formation of dihydroxidosulfur. These six valence electrons enable sulfur to form two covalent bonds with oxygen atoms in the hydroxyl groups while maintaining lone pairs that influence the molecular geometry [6] [7].

ShellElectronsSignificance
3s2Outermost s electrons
3p4Outermost p electrons (partially filled)
Total Valence6Available for bonding in dihydroxidosulfur

In dihydroxidosulfur, the sulfur atom utilizes its valence electrons to form two single bonds with oxygen atoms. The remaining valence electrons exist as lone pairs, contributing to the bent molecular geometry and influencing the compound's chemical reactivity and stability.

Oxidation State Analysis

The oxidation state analysis of dihydroxidosulfur reveals sulfur in the +2 oxidation state, representing an intermediate level between the more reduced hydrogen sulfide (where sulfur has a -2 oxidation state) and more oxidized sulfur compounds such as sulfur dioxide (+4) and sulfate (+6) [8] [9] [3].

In the molecular structure S(OH)₂, each hydroxyl group contributes -1 to the overall charge, resulting in a total contribution of -2 from the two hydroxyl groups. Since the molecule is electrically neutral, the sulfur atom must possess a +2 oxidation state to balance the charge [8] [9] [3].

ElementOxidation StateExplanation
Hydrogen+1Typical oxidation state in hydroxyl groups
Oxygen-2Typical oxidation state in hydroxyl groups
Sulfur+2Intermediate oxidation state between H₂S (-2) and SO₂ (+4)

This +2 oxidation state places dihydroxidosulfur in a unique position within sulfur chemistry, as it represents a transitional oxidation level that can undergo both oxidation and reduction reactions. The intermediate nature of this oxidation state contributes to the compound's instability and strong reducing properties [8] [9] [3].

The oxidation state assignment is consistent with experimental observations from X-ray absorption spectroscopy, which confirms the +2 oxidation state of sulfur in sulfoxylate compounds through characteristic absorption edge measurements at 2476.1 electron volts [3].

Theoretical Structural Models

Comprehensive theoretical investigations of dihydroxidosulfur have employed various high-level quantum chemical methods to elucidate its structural properties and electronic characteristics. The most detailed studies have utilized coupled-cluster singles and doubles with noniterative triple excitations [CCSD(T)] method combined with extended basis sets [4] [5].

The CCSD(T)/6-311++G(2d,2p) level calculations have provided detailed molecular geometries, harmonic vibrational frequencies, and infrared intensities for dihydroxidosulfur and its isomers [4] [5]. These calculations confirmed that both the C₂ and Cₛ conformers of dihydroxidosulfur represent local minima on the potential energy surface, with the C₂ conformer being the global minimum [4] [5].

Microwave spectroscopy studies have provided experimental validation of the theoretical predictions, detecting distinct absorption lines for both conformational forms [3]. The C₂ conformer exhibits microwave absorption lines at frequencies including 12.8910254, 19.4509030, 21.4709035, 24.7588445, 29.5065050, 29.5848250, and 32.8772050 gigahertz [3]. The Cₛ conformer shows absorption lines at 10.419265, 12.2441259, 14.0223698, and 16.3161779 gigahertz, among others [3].

Model/MethodParameters DeterminedKey Findings
CCSD(T)/6-311++G(2d,2p)Molecular geometries, vibrational frequencies, IR intensitiesC₂ conformer most stable, all species are local minima except thiadioxirane
MP2 calculationsRelative energies of isomersSulfoxylic acid lowest energy among H₂SO₂ isomers
Microwave spectroscopyRotational constants, absorption linesTwo conformers (C₂ and Cₛ) detected with distinct absorption patterns
X-ray absorption spectroscopyElectronic structure (2476.1 eV absorption)Sulfur oxidation state +2 confirmed
Infrared spectroscopyVibrational spectrum (918.2 cm⁻¹ peak)Characteristic sulfoxylate ion absorption identified
Quantum chemical calculationsBond lengths, angles, energy barriersEnergy barrier 37 kJ/mol for conformational change

Extended basis set calculations using correlation-consistent basis sets up to aug-cc-pV(Q+d)Z quality have been employed to refine energy predictions and thermodynamic properties [4] [5]. These studies determined the standard enthalpy of formation to be approximately -285.8 to -282.7 kilojoules per mole, values that align closely with previous theoretical estimates [4] [5].

The theoretical models have also provided insights into the conformational dynamics of dihydroxidosulfur. Calculations indicate an energy barrier of approximately 37 kilojoules per mole for the interconversion between the C₂ and Cₛ conformers, suggesting that both forms can exist under appropriate conditions [3]. The energy difference between the conformers places the Cₛ form approximately 12 kilojoules per mole higher in energy than the C₂ ground state [3].

XLogP3

-0.5

Wikipedia

Dihydroxidosulfur
Hydroxidooxidosulfur(.)

Dates

Last modified: 02-18-2024

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